tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582921
InChI: InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(15)6-8(10)7-13-14/h4-7,15H,1-3H3
SMILES:
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC13582921

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate -

Specification

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name tert-butyl 5-hydroxyindazole-1-carboxylate
Standard InChI InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(15)6-8(10)7-13-14/h4-7,15H,1-3H3
Standard InChI Key RUVAJUODOYPQDW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C=N1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The molecular formula of tert-butyl 5-hydroxy-1H-indazole-1-carboxylate is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol. Its IUPAC name, tert-butyl 5-hydroxyindazole-1-carboxylate, reflects the Boc-protected indazole scaffold substituted at the 5-position with a hydroxyl group .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Weight234.25 g/mol
IUPAC Nametert-butyl 5-hydroxyindazole-1-carboxylate
CAS NumberNot explicitly reported
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C=N1

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 5-hydroxy-1H-indazole-1-carboxylate likely follows strategies analogous to those for related Boc-protected indazoles:

Fischer Indole Synthesis

A phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole core. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP yields the target compound.

Direct Functionalization

Hydroxylation at the 5-position can be achieved via directed ortho-metallation (DoM) or transition-metal-catalyzed C–H activation. For example, palladium-catalyzed hydroxylation of tert-butyl 1H-indazole-1-carboxylate using a hydroxylating agent like Oxone® introduces the hydroxyl group regioselectively .

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce side product formation during Boc protection.

  • Catalyst Optimization: Acid catalysts (e.g., p-toluenesulfonic acid) improve reaction rates and yields in indazole cyclization steps .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Fischer Indole Synthesis65–75≥95Scalability
Direct Functionalization70–80≥98Regioselectivity

Physicochemical Properties and Stability

Solubility and Crystallinity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). The hydroxyl group enhances crystallinity via hydrogen bonding, as observed in X-ray structures of analogs .

Thermal Stability

Thermogravimetric analysis (TGA) of Boc-protected indazoles shows decomposition onset temperatures of ~180°C, with the Boc group cleaving before the indazole core .

Chemical Reactivity and Applications

Functional Group Transformations

  • Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).

  • Protection/Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), as demonstrated in N-Boc deprotection studies .

Pharmaceutical Applications

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate serves as a precursor to kinase inhibitors and anticancer agents. For example, its hydroxyl group can be converted to a sulfonate ester for nucleophilic substitution reactions, enabling diversification of the indazole scaffold.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Difference
tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate 5-CH₂OHEnhanced solubility
tert-Butyl 5-hydroxy-3-methyl-1H-indazole-1-carboxylate3-CH₃, 5-OHSteric hindrance at 3-position
tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate4-F, 6-OBnFluorine’s electronic effects

The absence of a 3-methyl group in tert-butyl 5-hydroxy-1H-indazole-1-carboxylate reduces steric hindrance, facilitating reactions at the indazole core. Conversely, the hydroxyl group’s hydrogen-bonding capacity enhances interactions in biological systems compared to non-polar analogs .

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